![molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3](/img/structure/B13753328.png)
Tris[(2-ethylhexanoyl)oxy]methylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Tris[(2-ethylhexanoyl)oxy]methylstannane can be compared with other similar compounds, such as:
Tris(2-ethylhexanoyloxy)tin(IV): Similar in structure but lacks the methyl group.
Tris(2-ethylhexanoyloxy)phenylstannane: Contains a phenyl group instead of a methyl group.
Tris(2-ethylhexanoyloxy)butylstannane: Contains a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
62312-12-3 |
|---|---|
Molekularformel |
C25H48O6Sn |
Molekulargewicht |
563.4 g/mol |
IUPAC-Name |
[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
LFDJCUAHUKKNKM-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
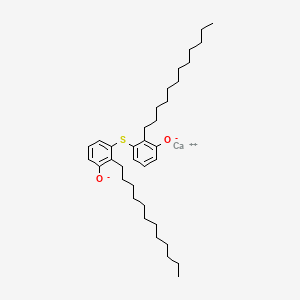
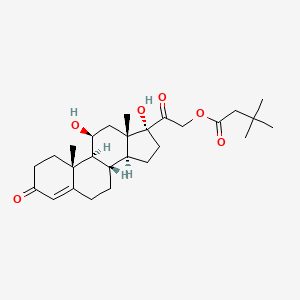
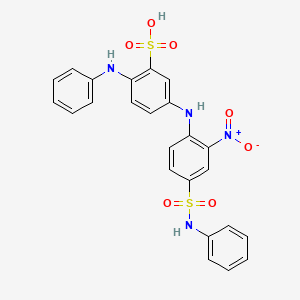
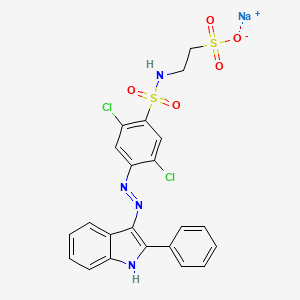
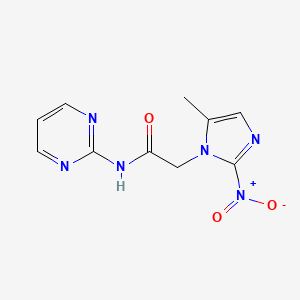
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
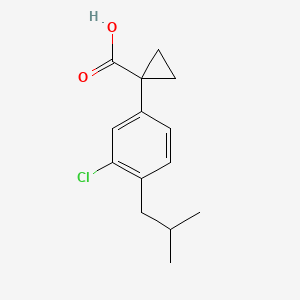

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

